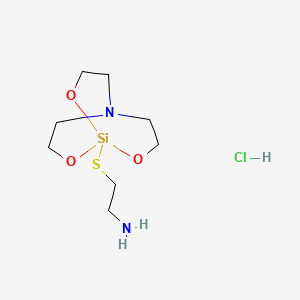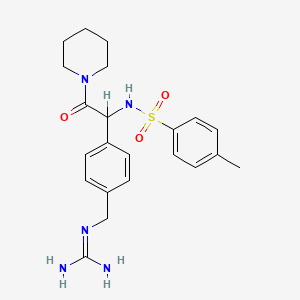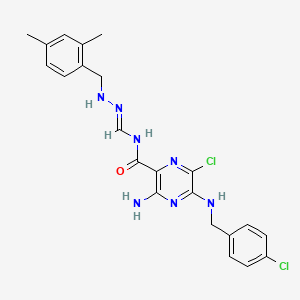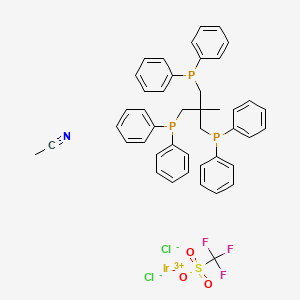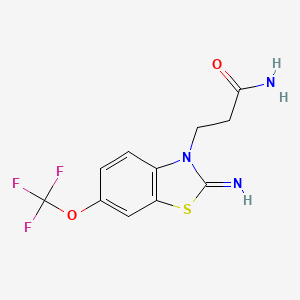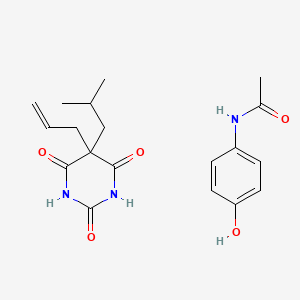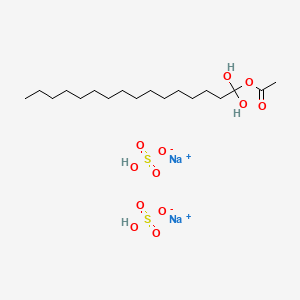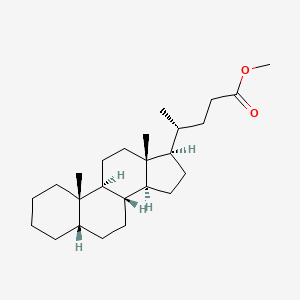
Methyl-5beta-cholanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-5beta-cholanoate is a chemical compound that belongs to the family of bile acids and their derivatives. It is a methyl ester of 5beta-cholanoic acid and is known for its role in various biochemical and industrial applications. This compound is characterized by its steroidal structure, which includes a cholane backbone with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-5beta-cholanoate typically involves the esterification of 5beta-cholanoic acid. One common method is the reaction of 5beta-cholanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted esterification, which significantly reduces reaction times and increases yields. The process involves the esterification of lithocholic acid followed by oxidation to form the desired methyl ester .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-5beta-cholanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Keto derivatives such as 3-oxo-5beta-cholanoate.
Reduction: Hydroxy derivatives such as 3alpha-hydroxy-5beta-cholanoate.
Substitution: 5beta-cholanoic acid.
Aplicaciones Científicas De Investigación
Methyl-5beta-cholanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl-5beta-cholanoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound can activate nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid homeostasis .
Comparación Con Compuestos Similares
Methyl-5beta-cholanoate can be compared with other bile acid derivatives such as:
Methyl-7-keto-3alpha,12alpha-dihydroxy-5beta-cholanoate: Similar in structure but with additional hydroxyl groups.
Methyl-3-keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Contains keto and hydroxyl groups at different positions.
Methyl-7-keto-3alpha-hydroxy-5beta-cholanoate: Another derivative with a different substitution pattern
These compounds share similar steroidal backbones but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
2204-14-0 |
|---|---|
Fórmula molecular |
C25H42O2 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
Clave InChI |
YHTRVWPOAJKWBV-ZXKBGTPZSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



